molecular formula C21H19N3O4 B102935 1,3-Diphenylguanidine phthalate CAS No. 17573-13-6

1,3-Diphenylguanidine phthalate

Cat. No. B102935
CAS RN: 17573-13-6
M. Wt: 377.4 g/mol
InChI Key: PRXNPIICCNGNEL-UHFFFAOYSA-N
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Description

1,3-Diphenylguanidine (DPG) is a derivative type with the molecular formula C34H32N6O4 and a molecular weight of 588.66 . It is obtained as a hemihydrate, appearing as a blue-white to light gray powder . It is soluble in alcohol but practically insoluble in benzene and gasoline . DPG is used as a secondary accelerator for the vulcanization of natural rubber .


Molecular Structure Analysis

The molecular structure of 1,3-Diphenylguanidine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s configuration .


Chemical Reactions Analysis

DPG exhibits a high degradation rate with the presence of persulfate and goethite at pH 5.0, then starts to decrease with increasing pH . Chloride ion inhibits DPG degradation by scavenging hydroxyl radicals . In another study, it was found that DPG can form chlorinated byproducts when in contact with free chlorine and monochloramine .


Physical And Chemical Properties Analysis

1,3-Diphenylguanidine phthalate is a blue-white to light gray powder . It has a melting point of 178°C and a density of 1.20 at 25°C . It is soluble in alcohol but practically insoluble in benzene and gasoline .

Safety And Hazards

1,3-Diphenylguanidine is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Recent studies have focused on the environmental impact of DPG, particularly its occurrence in drinking water systems and its transformation into chlorinated byproducts . Future research could focus on mitigating these potential risks to human health and the ecosystem .

properties

IUPAC Name

1,2-diphenylguanidine;phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.C8H6O4/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-10H,(H3,14,15,16);1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCFNQDWXBNVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenylguanidine phthalate

CAS RN

118-99-0, 17573-13-6
Record name 1,2-Benzenedicarboxylic acid, compd. with N,N′-diphenylguanidine (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylguanidine phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPHENYLGUANIDINE PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8EL2P69Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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